N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester typically involves the acetylation of gamma-carbethoxy homotryptophan followed by esterification. The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in synthetic organic chemistry.
Biology: Employed in proteomics research to study protein structures and functions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . detailed studies on its exact mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl Homotryptophan: Similar in structure but lacks the gamma-carbethoxy group.
Gamma-Carbethoxy Homotryptophan: Similar but lacks the acetyl group.
Ethyl Ester of Homotryptophan: Similar but lacks the acetyl and gamma-carbethoxy groups.
Properties
CAS No. |
110504-56-8 |
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Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-4-(1H-indol-3-yl)pentanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-18(23)14(10-17(21-12(3)22)19(24)26-5-2)15-11-20-16-9-7-6-8-13(15)16/h6-9,11,14,17,20H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
XELKUJCVXJPLMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)NC(=O)C)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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